1-[2-(2-methylpropoxy)ethyl]-4-(5-methyl-1H-pyrazol-3-yl)piperazine
Description
1-[2-(2-methylpropoxy)ethyl]-4-(5-methyl-1H-pyrazol-3-yl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a pyrazole moiety and an alkoxyethyl group
Properties
IUPAC Name |
1-[2-(2-methylpropoxy)ethyl]-4-(5-methyl-1H-pyrazol-3-yl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N4O/c1-12(2)11-19-9-8-17-4-6-18(7-5-17)14-10-13(3)15-16-14/h10,12H,4-9,11H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYPDDDKQVOSKKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)N2CCN(CC2)CCOCC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2-methylpropoxy)ethyl]-4-(5-methyl-1H-pyrazol-3-yl)piperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Preparation of 2-(2-methylpropoxy)ethylamine: This intermediate can be synthesized by reacting 2-methylpropyl alcohol with ethylene oxide in the presence of a base such as sodium hydroxide.
Formation of 5-methyl-1H-pyrazole: This can be achieved by the cyclization of appropriate hydrazine derivatives with 2-methylpropanal under acidic conditions.
Coupling Reaction: The final step involves the coupling of 2-(2-methylpropoxy)ethylamine with 5-methyl-1H-pyrazole in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired piperazine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[2-(2-methylpropoxy)ethyl]-4-(5-methyl-1H-pyrazol-3-yl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Reduced piperazine derivatives.
Substitution: Substituted piperazine derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anti-inflammatory properties.
Medicine: Studied for its potential therapeutic effects, including its role as a central nervous system agent and its potential use in treating neurological disorders.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[2-(2-methylpropoxy)ethyl]-4-(5-methyl-1H-pyrazol-3-yl)piperazine involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors in the central nervous system, modulating their activity and influencing neurological functions. Additionally, it may inhibit certain enzymes or proteins involved in inflammatory pathways, contributing to its anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
1-[2-(2-methylpropoxy)ethyl]-4-(1H-pyrazol-3-yl)piperazine: Lacks the methyl group on the pyrazole ring.
1-[2-(2-methylpropoxy)ethyl]-4-(5-methyl-1H-pyrazol-4-yl)piperazine: Substitution at a different position on the pyrazole ring.
1-[2-(2-methylpropoxy)ethyl]-4-(5-methyl-1H-imidazol-3-yl)piperazine: Contains an imidazole ring instead of a pyrazole ring.
Uniqueness
1-[2-(2-methylpropoxy)ethyl]-4-(5-methyl-1H-pyrazol-3-yl)piperazine is unique due to the specific substitution pattern on the pyrazole ring and the presence of the 2-(2-methylpropoxy)ethyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
